molecular formula C11H10N2 B3022276 6'-Methyl-2,3'-bipyridine CAS No. 340026-65-5

6'-Methyl-2,3'-bipyridine

Cat. No. B3022276
CAS RN: 340026-65-5
M. Wt: 170.21 g/mol
InChI Key: BPMQKRULBKQULY-UHFFFAOYSA-N
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Description

6’-Methyl-2,3’-bipyridine is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol . It is a derivative of bipyridine .


Synthesis Analysis

The synthesis of bipyridine derivatives, including 6’-Methyl-2,3’-bipyridine, has been a subject of research for many years. Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 6’-Methyl-2,3’-bipyridine consists of two pyridine rings connected at the 2 and 3 positions, with a methyl group attached at the 6’ position .


Physical And Chemical Properties Analysis

6’-Methyl-2,3’-bipyridine has a molecular weight of 170.21 g/mol. It has a topological polar surface area of 25.8 Ų, a heavy atom count of 13, and a complexity of 158 .

Scientific Research Applications

Transition-Metal Catalysis

Bipyridines, including 6’-Methyl-2,3’-bipyridine, serve as essential ligands in transition-metal catalysis. They form complexes with metal ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) . These complexes play crucial roles in various catalytic reactions, including cross-coupling reactions (e.g., Suzuki, Negishi, and Stille coupling) and homocoupling reactions (Ullmann and Wurtz coupling). The unique electronic properties of bipyridine ligands enhance catalytic activity and selectivity.

Photosensitizers and Optoelectronics

Bipyridines find applications as photosensitizers in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Their π-conjugated systems facilitate efficient light absorption and charge transfer, making them valuable components in optoelectronic devices .

Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to create complex structures. Bipyridines contribute to the design of supramolecular assemblies, such as coordination polymers, metal-organic frameworks (MOFs), and host-guest complexes. Their ability to coordinate with metal centers enables the construction of intricate architectures .

Biologically Active Molecules

Bipyridine derivatives exhibit biological activity, making them relevant in medicinal chemistry. Researchers explore their potential as antitumor agents, antimicrobial compounds, and enzyme inhibitors. The 6’-Methyl-2,3’-bipyridine scaffold can be modified to enhance bioactivity .

Energy Storage Materials

Functionalized bipyridines contribute to energy storage technologies. For instance, 6,6’-Dimethyl-2,2’-dipyridyl (a related compound) has been investigated for its electrochemical properties . Researchers study similar derivatives for applications in batteries, supercapacitors, and fuel cells.

Organic Synthesis

Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate, another bipyridine derivative, holds immense potential in organic synthesis . Its unique structure allows for diverse transformations, including C-C bond formation and functional group modifications.

properties

IUPAC Name

2-methyl-5-pyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-6-10(8-13-9)11-4-2-3-7-12-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMQKRULBKQULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621249
Record name 6'-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Methyl-2,3'-bipyridine

CAS RN

340026-65-5
Record name 6'-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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